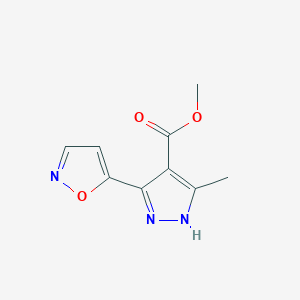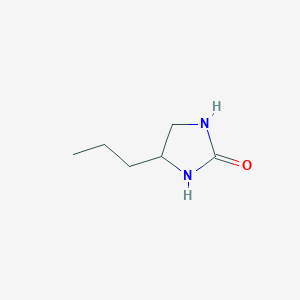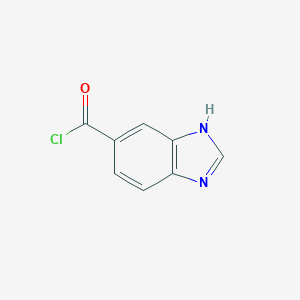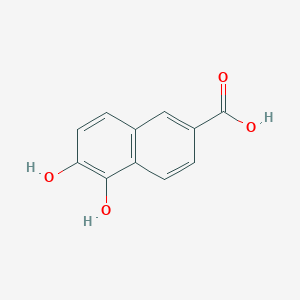
5,6-Dihydroxynaphthalene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dihydroxynaphthalene-2-carboxylic acid (DHNA) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DHNA is a derivative of naphthalene and is a carboxylic acid that contains two hydroxyl groups in the 5 and 6 positions of the naphthalene ring. DHNA has been synthesized using various methods, and its structure and properties have been extensively studied.
Mécanisme D'action
The mechanism of action of 5,6-Dihydroxynaphthalene-2-carboxylic acid is not fully understood. However, studies have shown that this compound exerts its biological effects by modulating various signaling pathways in cells. This compound has been found to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification genes. This compound has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory genes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been shown to have antioxidant properties, which protect cells from oxidative stress. This compound has also been found to have anti-inflammatory properties, which reduce inflammation in the body. This compound has been found to have anticancer properties, which inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
5,6-Dihydroxynaphthalene-2-carboxylic acid has several advantages for lab experiments. This compound is easy to synthesize, and its structure and properties are well understood. This compound is also stable and can be stored for extended periods. However, this compound has some limitations for lab experiments. This compound is insoluble in water, which makes it difficult to use in aqueous solutions. This compound is also sensitive to light and air, which can affect its stability.
Orientations Futures
5,6-Dihydroxynaphthalene-2-carboxylic acid has several potential future directions for research. This compound can be used in the development of new drugs for the treatment of cancer and other diseases. This compound can also be used in the development of new materials, including polymers and nanomaterials. Future research can focus on the optimization of the synthesis method for this compound and the development of new applications for this compound in various fields.
Conclusion:
This compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods, and its structure and properties have been extensively studied. This compound has been found to have antioxidant, anti-inflammatory, and anticancer properties. This compound has several advantages for lab experiments, but it also has some limitations. Future research can focus on the optimization of the synthesis method for this compound and the development of new applications for this compound in various fields.
Méthodes De Synthèse
5,6-Dihydroxynaphthalene-2-carboxylic acid can be synthesized using various methods, including the oxidation of 5,6-dihydroxynaphthalene using potassium permanganate, the reaction of 2-naphthol with glyoxylic acid, and the reaction of 5,6-diaminonaphthalene with carbon dioxide. The most common method used for the synthesis of this compound is the oxidation of 5,6-dihydroxynaphthalene using potassium permanganate. This method involves the oxidation of the hydroxyl groups in the 5 and 6 positions of the naphthalene ring to form the carboxylic acid group.
Applications De Recherche Scientifique
5,6-Dihydroxynaphthalene-2-carboxylic acid has been extensively studied for its potential applications in various fields, including medicine, biotechnology, and materials science. This compound has been found to have antioxidant, anti-inflammatory, and anticancer properties. It has been used in the development of new drugs for the treatment of cancer and other diseases. This compound has also been used in the development of new materials, including polymers and nanomaterials.
Propriétés
| 182205-62-5 | |
Formule moléculaire |
C11H8O4 |
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
5,6-dihydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H8O4/c12-9-4-2-6-5-7(11(14)15)1-3-8(6)10(9)13/h1-5,12-13H,(H,14,15) |
Clé InChI |
ICGAFQWZWKIUMN-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2O)O)C=C1C(=O)O |
SMILES canonique |
C1=CC2=C(C=CC(=C2O)O)C=C1C(=O)O |
Synonymes |
2-Naphthalenecarboxylic acid, 5,6-dihydroxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




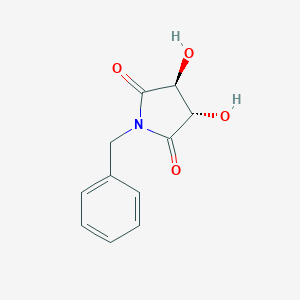
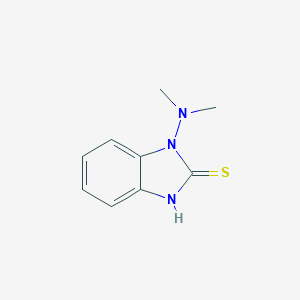

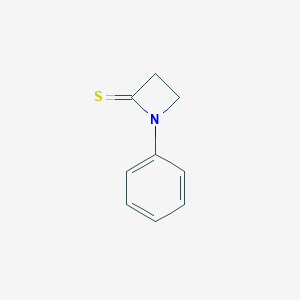
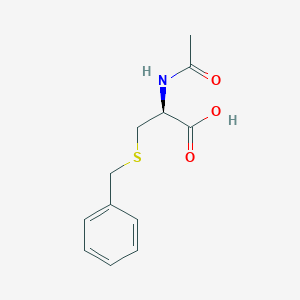
![1-Bromo-3-tert-butyl-5-methyl-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B64375.png)
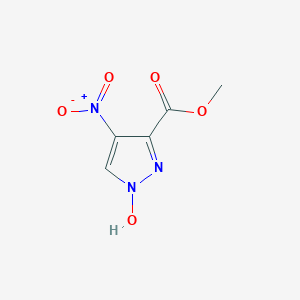
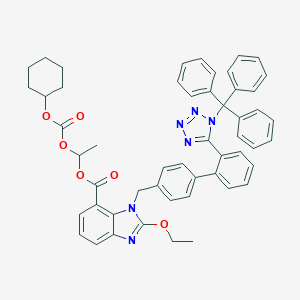
![Furo[2,3-c]pyridine-3-ethanamine](/img/structure/B64378.png)
